molecular formula C14H11F3N2O2 B12126837 4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]- CAS No. 1203661-43-1

4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]-

Cat. No.: B12126837
CAS No.: 1203661-43-1
M. Wt: 296.24 g/mol
InChI Key: PAFNUKHVTNTUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features and potential biological activities, making it a valuable target for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]- typically involves the condensation of a triketone with the corresponding phenylhydrazine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Additionally, radical allyl bromination at position 7 using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator, followed by nucleophilic substitution with sodium azide, has been reported as a method to introduce functional groups into the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination at position 7 followed by azidation results in a 7-azido derivative .

Scientific Research Applications

4H-Indazol-4-one, 1,5,6,7-tetrahydro-1-[4-(trifluoromethoxy)phenyl]- has a wide range of scientific research applications:

Properties

CAS No.

1203661-43-1

Molecular Formula

C14H11F3N2O2

Molecular Weight

296.24 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C14H11F3N2O2/c15-14(16,17)21-10-6-4-9(5-7-10)19-12-2-1-3-13(20)11(12)8-18-19/h4-8H,1-3H2

InChI Key

PAFNUKHVTNTUTG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NN2C3=CC=C(C=C3)OC(F)(F)F)C(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.